2-(1,1-Dioxidothiomorpholino)acetohydrazide

Descripción

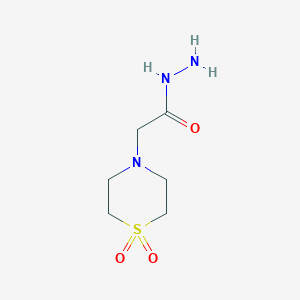

2-(1,1-Dioxidothiomorpholino)acetohydrazide is a heterocyclic compound featuring a thiomorpholine ring sulfonated to a 1,1-dioxide moiety, linked to an acetohydrazide functional group.

Propiedades

IUPAC Name |

2-(1,1-dioxo-1,4-thiazinan-4-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O3S/c7-8-6(10)5-9-1-3-13(11,12)4-2-9/h1-5,7H2,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONWZKWJYAICTRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363009 | |

| Record name | 2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39093-81-7 | |

| Record name | 2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of 2-(1,1-Dioxidothiomorpholino)acetohydrazide typically involves the reaction of thiomorpholine with appropriate reagents to introduce the dioxido and acetohydrazide functionalities. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods may involve bulk manufacturing processes that ensure consistent quality and scalability .

Análisis De Reacciones Químicas

2-(1,1-Dioxidothiomorpholino)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the dioxido group to a thiol or other reduced forms.

Substitution: The acetohydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

2-(1,1-Dioxidothiomorpholino)acetohydrazide has several scientific research applications, including:

Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It can be used in the production of specialty chemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism by which 2-(1,1-Dioxidothiomorpholino)acetohydrazide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The dioxido and acetohydrazide groups play a crucial role in its reactivity and interactions .

Comparación Con Compuestos Similares

Comparison with Similar Acetohydrazide Derivatives

Acetohydrazides are versatile scaffolds in medicinal chemistry. Below is a comparative analysis of 2-(1,1-Dioxidothiomorpholino)acetohydrazide and structurally related compounds, focusing on biological activities and structural features.

Kinase Inhibition Activity

- Structural Insight: The benzimidazole core may restrict kinase binding efficiency compared to bulkier sulfone-containing groups.

Anticonvulsant Activity

- 2-[2-(Phenoxymethyl)benzimidazol-1-yl]acetohydrazide derivatives (25g, 25j): Outperformed standard drugs phenytoin and ethosuximide in seizure models, likely due to enhanced lipophilicity from aromatic substituents . Comparison: The thiomorpholine sulfone group in this compound may improve blood-brain barrier penetration relative to benzimidazole derivatives.

Anticancer Activity

- Hydrazone derivatives (e.g., N′-substituted triazole-thioacetohydrazides): Demonstrated cytotoxicity against melanoma (IGR39), breast cancer (MDA-MB-231), and pancreatic (Panc-1) cell lines. Compounds with indole or nitrobenzylidene substituents showed IC50 values <10 μM . Structural Advantage: The triazole-thioether moiety enhances electron delocalization, improving interaction with cancer cell targets.

Anti-Inflammatory Activity

- (E)-2-(3-tert-Butylpyrazolyl)acetohydrazide derivatives (4a, 4f) :

Antimicrobial Activity

- 1,3,4-Oxadiazole derivatives from 2-(pyridine-2-ylamino)acetohydrazide: Exhibited MIC values of 30.2–43.2 μg/cm³ against bacterial and fungal strains. Cyclization into oxadiazole improved activity compared to the parent hydrazide .

Structural and Functional Insights

- Thiomorpholine Sulfone vs.

- Hydrazone Flexibility : Compounds with hydrazone linkages (e.g., triazole-thioacetohydrazides) exhibit conformational adaptability, enhancing binding to diverse biological targets .

- Lack of Data on Target Compound: While this compound’s safety profile is documented , its pharmacological activities remain unexplored in the provided literature.

Actividad Biológica

2-(1,1-Dioxidothiomorpholino)acetohydrazide is a chemical compound with the molecular formula C₆H₁₃N₃O₃S and a molecular weight of 207.25 g/mol. It features a thiomorpholine ring and is characterized by its dioxidothiomorpholino and acetohydrazide functional groups. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The compound may influence enzyme activity and receptor binding, which can lead to alterations in biochemical pathways. The presence of both dioxido and acetohydrazide groups is crucial for its reactivity and biological interactions, potentially allowing it to serve as a precursor for drug development or as a therapeutic agent in various diseases.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties against resistant bacterial strains. For example, studies have shown that derivatives of thiomorpholine can possess significant activity against Acinetobacter baumannii and Pseudomonas aeruginosa, both of which are critical pathogens on the WHO priority list for antibiotic resistance . The exact mechanisms through which these compounds exert their antimicrobial effects are still under investigation but may involve inhibition of bacterial growth or disruption of essential cellular processes.

Cytotoxicity and Safety Profile

In vitro studies assessing the cytotoxicity of related compounds have demonstrated low toxicity levels in human cell lines, indicating a favorable safety profile. For instance, one study reported that certain derivatives did not exhibit significant cytotoxic effects up to concentrations of 100 μM, suggesting potential for therapeutic use without adverse effects on human cells .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of thiomorpholine with various reagents to introduce the desired functional groups. This synthetic route can lead to various derivatives that may enhance or modify biological activity.

Case Studies

Several case studies have explored the applications and efficacy of compounds related to this compound:

- Case Study 1 : A study focused on the antibacterial efficacy of thiomorpholine derivatives against E. coli and K. pneumoniae, showing promising results with minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL against resistant strains.

- Case Study 2 : Another investigation highlighted the compound's potential in treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA), showcasing its dual action against both Gram-positive and Gram-negative bacteria.

These studies underline the compound's versatility and potential as a therapeutic agent in combating resistant infections.

Data Table: Biological Activity Overview

| Property | Details |

|---|---|

| Molecular Formula | C₆H₁₃N₃O₃S |

| Molecular Weight | 207.25 g/mol |

| Antimicrobial Activity | Effective against A. baumannii, P. aeruginosa |

| Cytotoxicity | Low toxicity (IC₅₀ > 100 μM) in human cell lines |

| Mechanism of Action | Interacts with enzymes/receptors; alters pathways |

| Potential Applications | Drug development, antimicrobial therapy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.